molecular formula C7H16O2 B8821189 1,3-Diethoxypropane CAS No. 3459-83-4

1,3-Diethoxypropane

Cat. No.: B8821189
CAS No.: 3459-83-4
M. Wt: 132.20 g/mol
InChI Key: IOQSSIPMPIYMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethoxypropane (CAS 122-51-0) is a dialkoxy compound with the molecular formula C₇H₁₆O₃ and the IUPAC name 3,7-dioxanonane, also referred to as propylene glycol diethyl ether . Structurally, it consists of a propane backbone with ethoxy (-OCH₂CH₃) groups at the 1- and 3-positions. This compound is classified as an acetal derivative, though its stability differs from geminal acetals (e.g., 1,1-diethoxypropane) due to the positioning of its oxygen atoms .

Key properties include:

  • Standard heat of formation (ΔHf°): -104.3 kcal/mol (gas phase) .
  • Regulatory status: Transported under the UN hazard class 3 (flammable liquids) with the designation "ALDEHYDES, N.O.S." due to its acetal-related reactivity .

Properties

CAS No.

3459-83-4

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1,3-diethoxypropane

InChI

InChI=1S/C7H16O2/c1-3-8-6-5-7-9-4-2/h3-7H2,1-2H3

InChI Key

IOQSSIPMPIYMDF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCOCC

Origin of Product

United States

Comparison with Similar Compounds

1,1-Diethoxypropane (Propionaldehyde Diethyl Acetal)

  • Structure : Geminal ethoxy groups at the 1-position of propane.
  • Molecular formula : C₇H₁₆O₂.
  • ΔHf°: -121.1 kcal/mol (gas phase), significantly more stable than 1,3-diethoxypropane due to the enthalpic anomeric effect (stabilization from geminal oxygen atoms) .

2,2-Diethoxypropane

  • Structure : Geminal ethoxy groups at the 2-position of propane.
  • Molecular formula : C₇H₁₆O₂.
  • Reactivity: Hydrolyzes in acidic/basic conditions to form acetone and ethanol.

1,1,3,3-Tetramethoxypropane

  • Structure : Geminal methoxy groups at both 1- and 3-positions.
  • Molecular formula : C₇H₁₆O₄.
  • Applications : Crosslinking agent in polymer chemistry; higher polarity compared to diethoxy analogs .

1,2-Diethoxyethane

  • Structure : Ethoxy groups on adjacent carbons in an ethane backbone.
  • ΔHf° : -98.0 kcal/mol, less stable than this compound due to reduced stereoelectronic stabilization .
  • Applications : Solvent for resins and cellulose derivatives.

Stability and Thermodynamic Analysis

The stability of acetals and dialkoxy compounds is influenced by:

Enthalpic Anomeric Effect: Geminal oxygen atoms (e.g., 1,1- or 2,2-substitution) stabilize molecules through hyperconjugation, reducing ΔHf°. For example: this compound: ΔHf° = -104.3 kcal/mol. 2,2-Diethoxypropane: ΔHf° = -121.1 kcal/mol (more stable) .

Steric Effects : Linear 1,3-substitution (as in this compound) introduces less steric hindrance than branched analogs but lacks geminal stabilization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.